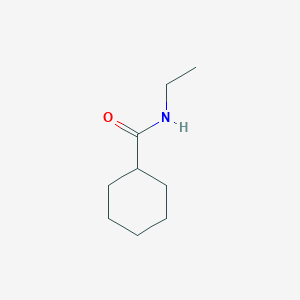
N-ethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylcyclohexanecarboxamide, also known as etifoxine, is a chemical compound that is used in scientific research for its anxiolytic and neuroprotective properties. It has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-ethylcyclohexanecarboxamide is not fully understood. However, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and cognitive function. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
N-ethylcyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. Additionally, it has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anxiolytic and neuroprotective properties. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it may interact with other drugs or compounds, which may complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of N-ethylcyclohexanecarboxamide. One area of research is the development of more potent and selective analogs of the compound. Additionally, there is a need for further studies to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-ethylcyclohexanecarboxamide in humans.
Synthesemethoden
The synthesis of N-ethylcyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with ethylamine in the presence of a catalyst. The reaction yields N-ethylcyclohexanecarboxamide, which is further purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-ethylcyclohexanecarboxamide has been extensively studied for its anxiolytic and neuroprotective properties. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Alzheimer's disease. Additionally, it has been studied for its potential therapeutic applications in depression, post-traumatic stress disorder, and neuropathic pain.
Eigenschaften
CAS-Nummer |
138324-59-1 |
|---|---|
Produktname |
N-ethylcyclohexanecarboxamide |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N-ethylcyclohexanecarboxamide |
InChI |
InChI=1S/C9H17NO/c1-2-10-9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZCSFJAQXKNVTTF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CCCCC1 |
Kanonische SMILES |
CCNC(=O)C1CCCCC1 |
Synonyme |
Cyclohexanecarboxamide, N-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



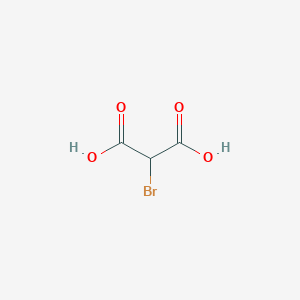
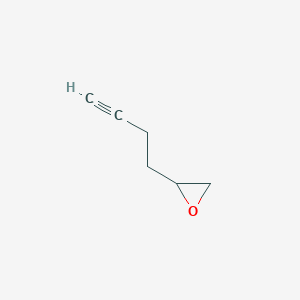
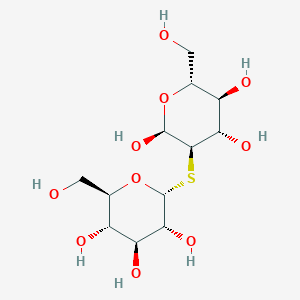
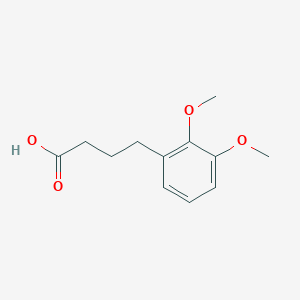

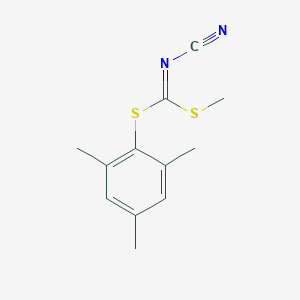


![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)

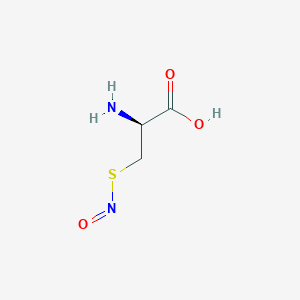
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
